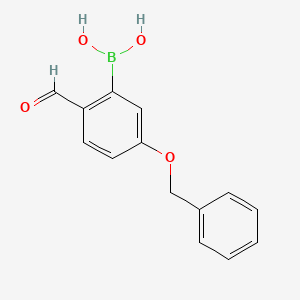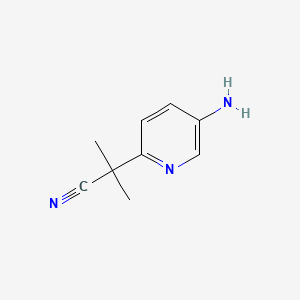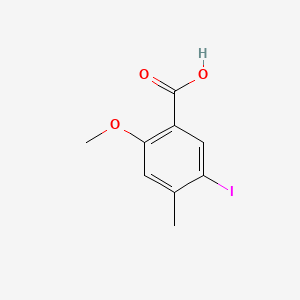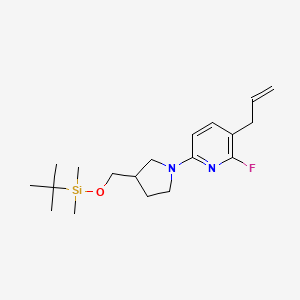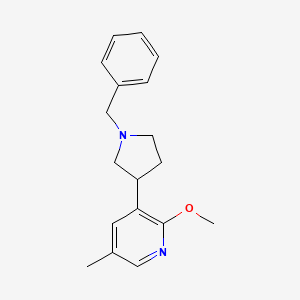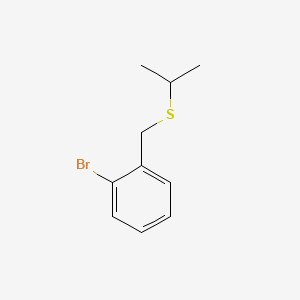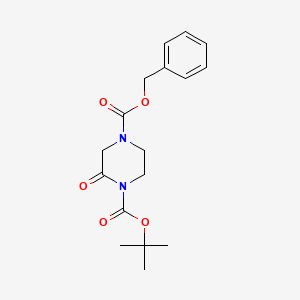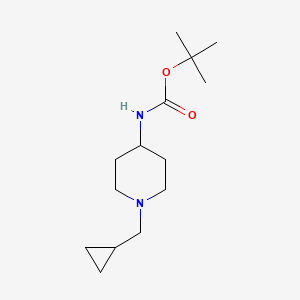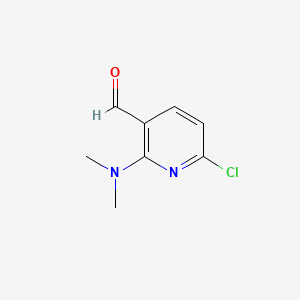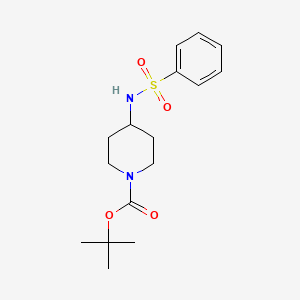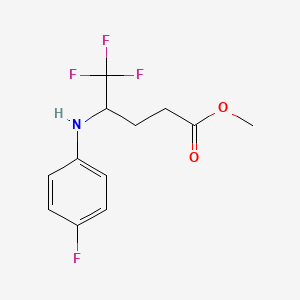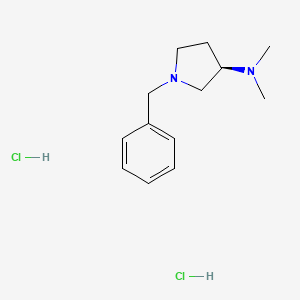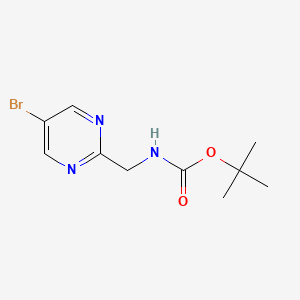
2-Formyl-6-(2-trifluoromethylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(2-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 . The IUPAC name for this compound is 2-hydroxy-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H . The Canonical SMILES is C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.21 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 316 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has two rotatable bonds .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
One significant application of derivatives related to 2-Formyl-6-(2-trifluoromethylphenyl)phenol is in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Heteroleptic iridium(III) complexes using similar trifluoromethylphenyl phenol derivatives as ancillary ligands have been developed. These complexes serve as green phosphors and demonstrate high photoluminescence quantum efficiency yields. Notably, OLEDs utilizing these complexes exhibit superior performance metrics, including peak current efficiency and power efficiency, along with low efficiency roll-off ratios at high luminance levels, which is crucial for maintaining high efficiency under varying current densities (Jin et al., 2014).
Biocompatible Chemosensors
Another application involves the use of derivatives of this compound in biocompatible chemosensors. These sensors are highly selective for the detection of zinc(II) ions, demonstrating potential for significant advancements in biological and environmental monitoring. A derivative, synthesized via Schiff-base condensation, exhibited selective fluorescence sensitivity towards Zn2+ ions, offering low detection limits and enabling applications in human lung cancer cell imaging without cytotoxic effects (Dey et al., 2016).
Electrochemical Studies
Research on the electrochemistry of phenol derivatives, including those containing trifluoromethyl groups, in ionic liquids reveals their potential in the synthesis of phenyl triflate molecules. These studies contribute to understanding the mechanisms of phenol oxidation and the formation of valuable chemical intermediates in various solvents, laying the groundwork for innovative applications in synthesis and materials science (Villagrán et al., 2006).
Proton-Coupled Electron Transfer
Investigations into the one-electron oxidation of hydrogen-bonded phenols, including those similar to this compound, underscore the importance of proton-coupled electron transfer mechanisms. These studies offer insights into the redox chemistry of phenols and their radicals, which are relevant for understanding biological redox processes and designing redox-active materials (Rhile & Mayer, 2004).
Propiedades
IUPAC Name |
2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXWLFODJFGFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685272 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-44-2 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

